Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate
Overview
Description
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate is an organic compound with the molecular formula C16H16O3 It is a derivative of phenylacetate and features a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate typically involves the esterification of 4-(4-methoxyphenyl)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)phenylacetic acid.
Reduction: Formation of 4-(4-methoxyphenyl)phenylethanol.
Substitution: Formation of various substituted phenylacetates depending on the substituent used.
Scientific Research Applications
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar structure but lacks the additional phenyl ring.
4-Methoxyphenethylamine: Contains an amine group instead of an ester group.
4-(4-Methoxyphenyl)-2-butanone:
Uniqueness
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate is unique due to its dual phenyl rings and methoxy group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, it showed promising results in inhibiting growth in breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cell lines:
The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
The compound's biological activity can be attributed to its ability to interact with specific molecular targets involved in cancer progression. Notably, it has been shown to inhibit telomerase activity, which is crucial for the immortality of cancer cells. In vitro studies indicated that this compound could reduce telomerase activity significantly compared to untreated controls .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent response, with lower IC50 values observed for breast and prostate cancer cells .
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to the active sites of proteins involved in cancer cell proliferation, such as EGFR and Src kinases . These interactions could inhibit downstream signaling pathways that promote tumor growth.
- Synergistic Effects : In combination therapy studies, this compound demonstrated enhanced cytotoxicity when used alongside conventional chemotherapeutic agents like doxorubicin, suggesting potential for use in combination therapies .
Properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)13-5-3-12(4-6-13)11-16(17)19-2/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAZDDUOWVIGFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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